molecular formula C17H23N3O5S B2837308 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034570-73-3

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2837308
CAS No.: 2034570-73-3
M. Wt: 381.45
InChI Key: UWGLPXVMQLPBEO-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a unique structure that includes a benzo[d][1,4]dioxin moiety, an imidazole ring, and a sulfonamide group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,4]dioxin Moiety: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin structure.

    Attachment of the Imidazole Ring: The imidazole ring is introduced through a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.

    Sulfonamide Formation: The final step involves the reaction of the imidazole derivative with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,4]dioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution at the sulfonamide group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various N-substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. The imidazole ring is a common pharmacophore in many drugs, and the presence of the sulfonamide group enhances its biological activity.

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a different substituent on the imidazole ring.

    N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1H-imidazole-4-sulfonamide: Lacks the methyl group on the imidazole ring.

    N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-5-sulfonamide: Sulfonamide group attached at a different position on the imidazole ring.

Uniqueness

The unique combination of the benzo[d][1,4]dioxin moiety, imidazole ring, and sulfonamide group in N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-11(2)17-19-16(10-20(17)3)26(22,23)18-9-13(21)12-4-5-14-15(8-12)25-7-6-24-14/h4-5,8,10-11,13,18,21H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGLPXVMQLPBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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